molecular formula C39H58O4 B14246993 9,9-Didodecyl-9H-fluorene-2,7-dicarboxylic acid CAS No. 388602-20-8

9,9-Didodecyl-9H-fluorene-2,7-dicarboxylic acid

Cat. No.: B14246993
CAS No.: 388602-20-8
M. Wt: 590.9 g/mol
InChI Key: CSWGMPLTFDCATH-UHFFFAOYSA-N
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Description

9,9-Didodecyl-9H-fluorene-2,7-dicarboxylic acid: is an organic compound belonging to the fluorene family It is characterized by the presence of two dodecyl chains attached to the 9th position of the fluorene core and carboxylic acid groups at the 2nd and 7th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Didodecyl-9H-fluorene-2,7-dicarboxylic acid typically involves the following steps:

    Bromination: The starting material, fluorene, is brominated at the 2nd and 7th positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Alkylation: The dibromofluorene is then subjected to a Friedel-Crafts alkylation reaction with dodecyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the dodecyl chains at the 9th position.

    Carboxylation: The resulting 9,9-didodecyl-2,7-dibromofluorene is then converted to the corresponding dicarboxylic acid by treatment with a strong base such as sodium hydroxide followed by carbonation with carbon dioxide.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dodecyl chains, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.

    Substitution: The bromine atoms in the dibromofluorene intermediate can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted fluorenes.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of polymeric light-emitting diodes.
  • Employed in the development of conjugated polymers for organic electronics.

Biology and Medicine:

  • Potential applications in drug delivery systems due to its amphiphilic nature.
  • Investigated for use in biosensors and diagnostic devices.

Industry:

  • Utilized in the production of organic semiconductors.
  • Applied in the fabrication of organic photovoltaic cells.

Mechanism of Action

The mechanism of action of 9,9-Didodecyl-9H-fluorene-2,7-dicarboxylic acid in its applications is primarily based on its ability to form conjugated systems. The presence of the dodecyl chains enhances solubility and processability, while the carboxylic acid groups facilitate interactions with other molecules or substrates. In polymeric light-emitting diodes, the compound acts as a building block that contributes to the formation of the active layer, which emits light upon electrical excitation.

Comparison with Similar Compounds

  • 9,9-Dioctyl-9H-fluorene-2,7-dicarboxylic acid
  • 9,9-Didodecyl-2,7-dibromofluorene
  • 9,9-Dioctylfluorene-2,7-diboronic acid

Comparison:

  • 9,9-Dioctyl-9H-fluorene-2,7-dicarboxylic acid: Similar structure but with shorter octyl chains, leading to different solubility and processability properties.
  • 9,9-Didodecyl-2,7-dibromofluorene: Lacks the carboxylic acid groups, making it less reactive in certain chemical reactions.
  • 9,9-Dioctylfluorene-2,7-diboronic acid: Contains boronic acid groups instead of carboxylic acids, which are useful in Suzuki coupling reactions for the synthesis of complex polymers.

Properties

CAS No.

388602-20-8

Molecular Formula

C39H58O4

Molecular Weight

590.9 g/mol

IUPAC Name

9,9-didodecylfluorene-2,7-dicarboxylic acid

InChI

InChI=1S/C39H58O4/c1-3-5-7-9-11-13-15-17-19-21-27-39(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(37(40)41)23-25-33(35)34-26-24-32(38(42)43)30-36(34)39/h23-26,29-30H,3-22,27-28H2,1-2H3,(H,40,41)(H,42,43)

InChI Key

CSWGMPLTFDCATH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1(C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O)CCCCCCCCCCCC

Origin of Product

United States

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